13-O-Desmethylascomycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

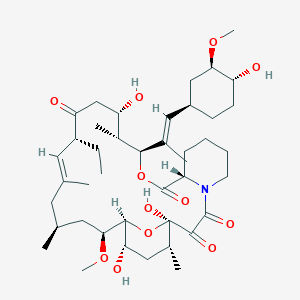

13-O-Desmethylascomycin, also known as this compound, is a useful research compound. Its molecular formula is C42H67NO12 and its molecular weight is 778 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Immunosuppressive Properties

13-O-Desmethylascomycin has been studied for its potential as an immunosuppressive agent. It is particularly relevant in organ transplantation, where preventing rejection is crucial. Research indicates that this compound can inhibit T-cell activation and proliferation, thereby reducing the risk of transplant rejection .

2. Antifungal Activity

The compound exhibits antifungal properties against various pathogenic fungi. Studies have demonstrated its effectiveness against species such as Candida and Aspergillus, which are significant causes of infections in immunocompromised patients . Its mechanism involves disrupting fungal cell wall synthesis, leading to cell death.

3. Antibacterial Effects

Recent investigations have also highlighted the antibacterial activity of this compound against certain Gram-positive bacteria. This property could be valuable in developing new antibiotics to combat resistant strains .

Biotechnological Applications

1. Agricultural Uses

In agriculture, this compound has been explored as a biopesticide due to its antifungal properties. Its application can help control fungal diseases in crops without the environmental impact associated with synthetic pesticides .

2. Genetic Engineering

The compound is utilized in genetic engineering as a selective agent for the transformation of plant cells. It allows researchers to identify successfully transformed cells by inhibiting the growth of non-transformed cells .

Case Studies

Several case studies illustrate the practical applications of this compound:

Research Findings

Research into this compound has yielded promising results across various domains:

- Immunology: Studies show that it significantly reduces T-cell responses when used in vivo, suggesting its potential for clinical use in transplant medicine .

- Microbiology: The compound's broad-spectrum antifungal activity makes it a candidate for treating systemic fungal infections, especially in immunocompromised patients .

- Agriculture: Field trials indicate that crops treated with this compound exhibit lower disease rates compared to untreated controls, highlighting its potential as an eco-friendly pesticide alternative .

Eigenschaften

CAS-Nummer |

153781-48-7 |

|---|---|

Molekularformel |

C42H67NO12 |

Molekulargewicht |

778 g/mol |

IUPAC-Name |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24S,25S,27R)-17-ethyl-1,14,25-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-36(53-8)38-34(47)20-26(5)42(51,55-38)39(48)40(49)43-15-11-10-12-30(43)41(50)54-37(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)35(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17+,25-19+/t24-,26+,27+,28-,29+,30-,31+,32-,34-,35+,36-,37+,38-,42+/m0/s1 |

InChI-Schlüssel |

OKCJYZYYAWVAHA-CTVWFBRYSA-N |

SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |

Isomerische SMILES |

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)OC)C)\C |

Kanonische SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |

Synonyme |

13-O-desmethylascomycin 13-O-desmethylimmunomycin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.